molecular formula C10H13NO3 B13271940 6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one

6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one

Cat. No.: B13271940
M. Wt: 195.21 g/mol
InChI Key: XAFJHSWQWUXNRB-UHFFFAOYSA-N
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Description

6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one is an organic compound that belongs to the class of pyranones This compound is characterized by a pyran ring fused with a pyrrolidine moiety, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one typically involves the reaction of 6-methyl-2H-pyran-2-one with pyrrolidine in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-(pyrrolidin-3-yloxy)pyridine: This compound shares a similar pyrrolidine moiety but differs in the core structure.

    6-methyl-2H-pyran-2-one: The parent compound without the pyrrolidine moiety.

    4-(pyrrolidin-3-yloxy)-2H-pyran-2-one: Similar structure but lacks the methyl group.

Uniqueness

6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one is unique due to the presence of both the pyran and pyrrolidine moieties, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

6-methyl-4-pyrrolidin-3-yloxypyran-2-one

InChI

InChI=1S/C10H13NO3/c1-7-4-9(5-10(12)13-7)14-8-2-3-11-6-8/h4-5,8,11H,2-3,6H2,1H3

InChI Key

XAFJHSWQWUXNRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCNC2

Origin of Product

United States

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